Exclusive N1‑Regioselectivity with I₂‑Catalyzed Alkylation Contrasts with Non‑Selective Alkylation of Free Uracil or N‑Silylated Isomers
When 2,4‑bis(trimethylsilyloxy)pyrimidine is refluxed with allyl bromide (1.2 equiv) and I₂ (5 mol%) in 1,2‑dichloroethane, 1‑allyluracil is obtained regioselectively in 93% isolated yield with no detectable N1,N3‑disubstituted by‑product [1]. In contrast, direct alkylation of free uracil under base‑mediated conditions yields mixtures of N1‑ and N3‑substituted products with reported yields typically below 65% [1], while N1,N3‑bis(trimethylsilyl)uracil (CAS 3442‑82‑8) preferentially alkylates at N3 or gives substantial dialkylated impurities [2].
| Evidence Dimension | Regioselectivity and isolated yield of N1‑allyluracil |
|---|---|
| Target Compound Data | 93% yield of 1‑allyluracil; no N1,N3‑disubstituted impurity detected by TLC |
| Comparator Or Baseline | Free uracil: ≤65% yield with N1/N3 mixtures; N1,N3‑bis(trimethylsilyl)uracil: N3‑preferred alkylation or extensive dialkylation |
| Quantified Difference | +28 percentage points yield advantage over free uracil alkylation; exclusive N1‑selectivity vs. mixture formation |
| Conditions | Allyl bromide (1.2 equiv), I₂ (5 mol%), 1,2‑DCE, reflux |
Why This Matters
Exclusive N1‑regioselectivity eliminates chromatographic separation of regioisomers, reducing purification cost and increasing throughput in medicinal chemistry programs requiring N1‑substituted uracils.
- [1] Malik, V.; Singh, P.; Kumar, R. Regioselective synthesis of 1‑allyl‑ and 1‑arylmethyl uracil and thymine derivatives. Tetrahedron 2005, 61 (16), 4009–4014. View Source
- [2] Singh, P.; Malik, V.; Kumar, R. Unique chlorine effect in regioselective one‑pot synthesis of 1‑alkyl‑/allyl‑3‑(o‑chlorobenzyl) uracils. Tetrahedron 2006, 62 (25), 5944–5951. View Source
